Trans-2,6-dimethylpiperazine oxalate
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Overview
Description
Trans-2,6-dimethylpiperazine oxalate is an organic compound with the molecular formula C8H16N2O4. It is a derivative of piperazine, a heterocyclic amine, and is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2,6-dimethylpiperazine oxalate typically involves the reaction of 2,6-dimethylpiperazine with oxalic acid. One common method includes the slow evaporation technique at room temperature, where a molar ratio of 3:2 mix of oxalic acid and 2,6-dimethylpiperazine is used . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Trans-2,6-dimethylpiperazine oxalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction can produce simpler amine compounds .
Scientific Research Applications
Trans-2,6-dimethylpiperazine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2,6-dimethylpiperazine oxalate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other noncovalent interactions with biomolecules, influencing their structure and function. Molecular docking studies have shown that it can bind to certain proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperazine: A closely related compound with similar structural features.
Piperazine: The parent compound, widely used in various applications.
2,5-Dimethylpiperazine: Another derivative with different substitution patterns.
Uniqueness
Trans-2,6-dimethylpiperazine oxalate is unique due to its specific substitution pattern and the presence of the oxalate group. This gives it distinct chemical properties and reactivity compared to other piperazine derivatives .
Properties
IUPAC Name |
2,6-dimethylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C2H2O4/c1-5-3-7-4-6(2)8-5;3-1(4)2(5)6/h5-8H,3-4H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBJISJUXHDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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